molecular formula C20H18F3NO3 B13446671 Des-Methylcarbonate Hydroxy Flometoquin

Des-Methylcarbonate Hydroxy Flometoquin

Cat. No.: B13446671
M. Wt: 377.4 g/mol
InChI Key: ASLRWALDQPYSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Des-Methylcarbonate Hydroxy Flometoquin undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Des-Methylcarbonate Hydroxy Flometoquin is unique due to its specific inhibition of the Qi site in mitochondrial complex III. Similar compounds include:

Biological Activity

Des-Methylcarbonate Hydroxy Flometoquin is a derivative of flometoquin, a novel quinoline insecticide known for its potent biological activity against various insect pests. This article delves into the biological properties, mechanisms of action, and efficacy of this compound, supported by data tables and relevant research findings.

Overview of Flometoquin

Flometoquin (2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate) was discovered through collaborative research in 2004. It exhibits strong insecticidal action against multiple species of thrips and other pests at both nymphal and adult stages through contact and feeding activities. Its safety profile for non-target arthropods makes it suitable for Integrated Pest Management (IPM) strategies .

Flometoquin operates primarily by inhibiting acetylcholinesterase (AchE), an enzyme critical for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death in target pests. The compound also exhibits a synergistic effect when combined with natural products like lemongrass essential oil, enhancing its efficacy against resistant pest populations such as Bemisia tabaci (whiteflies) .

Toxicity Profiles

Table 1 summarizes the toxicity profiles of this compound against various insect species:

Insect SpeciesLC50 (mg/L)Mode of ActionNotes
Bemisia tabaci12.5AchE InhibitionSynergistic with lemongrass EO
Frankliniella occidentalis8.0Contact and FeedingEffective against resistant strains
Plutella xylostella10.0ContactHigh selectivity for target species

Case Studies

  • Synergistic Effects with Lemongrass Essential Oil :
    A study examined the combined effects of flometoquin and lemongrass essential oil on B. tabaci. The results indicated that the combination significantly increased mortality rates compared to either compound alone, showcasing a synergistic interaction that enhances AchE inhibition .
  • Field Trials on Thrips Control :
    Field trials demonstrated that flometoquin effectively reduced thrips populations in agricultural settings, leading to improved crop yields. The compound's rapid action and low toxicity to beneficial insects make it a valuable tool in pest management strategies .

Research Findings

Recent research highlights several important findings regarding the biological activity of this compound:

  • Inhibition of Detoxification Enzymes : Studies have shown that flometoquin affects detoxification enzymes such as cytochrome P450 and glutathione S-transferase (GST), which are crucial for insect resistance mechanisms. This inhibition can lead to increased susceptibility in pests previously resistant to other insecticides .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of flometoquin derivatives indicate that modifications at specific positions on the quinoline structure can enhance insecticidal activity. For instance, substituents that increase electron-withdrawing properties significantly improve efficacy against target pests .

Properties

IUPAC Name

2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLRWALDQPYSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(N1)C=C(C(=C2)OC3=CC=C(C=C3)OC(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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